

(S)-N-Formylsarcolysine structural analogs

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Compound of Interest		
Compound Name:	(S)-N-Formylsarcolysine	
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An In-Depth Technical Guide to **(S)-N-Formylsarcolysine** Structural Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

(S)-N-Formylsarcolysine, also known as N-formyl-melphalan, is a derivative of melphalan, a bifunctional alkylating agent that has been a cornerstone in the treatment of various cancers, particularly multiple myeloma.[1][2] Melphalan exerts its cytotoxic effects by creating cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Despite its efficacy, the therapeutic potential of melphalan is often limited by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes, and the development of drug resistance.[3]

To address these limitations, researchers have focused on developing structural analogs of melphalan. The primary goals of these modifications are to enhance the compound's anticancer properties, improve its pharmacokinetic profile, and overcome resistance mechanisms.[4][5] Key strategies in the development of these analogs include the esterification of the carboxyl group and the substitution of the amino group with various moieties to modulate lipophilicity, cellular uptake, and biological activity.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of recently developed (S)-N-Formylsarcolysine structural analogs, with a focus on their potential as next-generation anticancer agents.

Synthesis of Melphalan Analogs

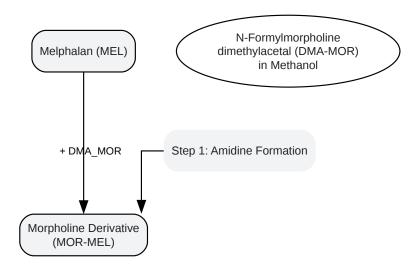


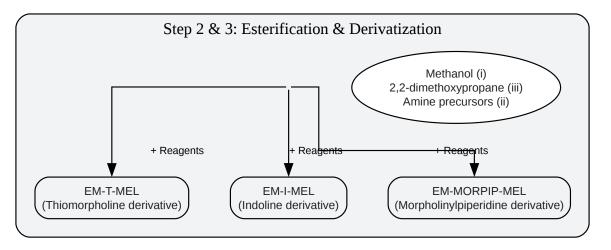
The synthesis of novel melphalan analogs typically involves a multi-step chemical process starting from commercially available melphalan. A common strategy involves the esterification of the carboxylic acid group and modification of the amino group.[4][5]

General Synthetic Pathway

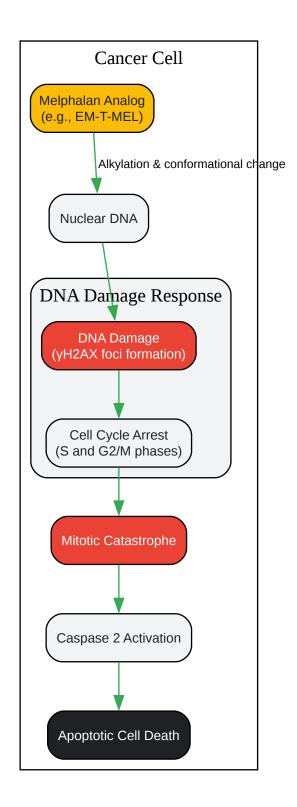
A representative synthetic route to generate melphalan derivatives involves a three-stage process. The initial step is the reaction of melphalan with N-formylmorpholine dimethylacetal to yield a morpholine derivative. This intermediate then serves as a starting point for the synthesis of various analogs.[4]



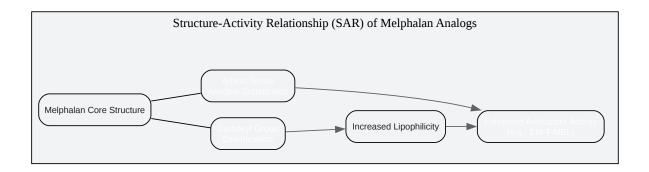












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